molecular formula C23H24ClN3O2 B2504830 N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide CAS No. 1251580-94-5

N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide

Cat. No.: B2504830
CAS No.: 1251580-94-5
M. Wt: 409.91
InChI Key: NKFWQECYCTZQAU-UHFFFAOYSA-N
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Description

N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide is a complex organic compound that features a nicotinamide core substituted with an allyl group and a phenoxy group bearing a sulfonylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide core, which is then functionalized through a series of reactions:

    Phenoxy Substitution: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonylation: The sulfonylamino group is introduced by reacting the phenoxy compound with a sulfonyl chloride in the presence of a base.

    Final Assembly: The final compound is assembled by coupling the functionalized nicotinamide with the substituted phenoxy group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of a nitro group can yield amines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique functional groups make it a candidate for use in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes, particularly those involving nicotinamide pathways.

Mechanism of Action

The mechanism of action of N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide): Similar structure but lacks the nicotinamide core.

    N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)acetamide: Similar structure but with an acetamide group instead of nicotinamide.

Uniqueness

N-allyl-2-(3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide is unique due to its combination of an allyl group, a sulfonylamino-substituted phenoxy group, and a nicotinamide core. This combination of functional groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-13-5-4-6-14(2)21(13)26-20(28)12-27-10-9-19-17(11-27)23(29)16-7-8-18(24)15(3)22(16)25-19/h4-8H,9-12H2,1-3H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFWQECYCTZQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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